Authored by: Dr. Evelyn Reed, Senior Application Scientist
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-(1-Methylcyclopropyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(1-Methylcyclopropyl)benzoic acid, a molecule of interest in contemporary medicinal chemistry and materials science. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into its structural features, predicted physicochemical properties, a detailed plausible synthetic route, expected spectroscopic characteristics, and anticipated chemical reactivity. Furthermore, we will explore its potential applications as suggested by the broader class of cyclopropyl-containing aromatic compounds in patent literature. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this and similar chemical entities.
Introduction and Structural Elucidation
4-(1-Methylcyclopropyl)benzoic acid is an aromatic carboxylic acid characterized by a unique structural motif: a 1-methylcyclopropyl group attached to the para position of a benzoic acid ring. This combination of a rigid, strained cyclopropyl ring and a versatile carboxylic acid functional group makes it an intriguing building block for novel chemical entities.
The cyclopropyl group, particularly when attached to an aromatic system, can act as a "bioisostere" for other common groups like a phenyl or a tert-butyl group. Its unique electronic properties can influence the lipophilicity, metabolic stability, and conformational rigidity of a molecule, all of which are critical parameters in drug design. The methyl group on the cyclopropane ring adds a further degree of steric bulk and lipophilicity. The carboxylic acid moiety, on the other hand, serves as a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction, making it a valuable synthon for combinatorial chemistry and library synthesis.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for 4-(1-Methylcyclopropyl)benzoic acid, the following properties are predicted based on data from structurally similar compounds such as 4-cyclopropylbenzoic acid and 4-tert-butylbenzoic acid, as well as computational modeling.
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C11H12O2 | - |
| Molecular Weight | 176.21 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on similar aromatic carboxylic acids. |
| Melting Point | 120-130 °C | Expected to be in a similar range to 4-cyclopropylbenzoic acid (119-121 °C). |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding of the carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetone). | The non-polar cyclopropyl group reduces water solubility, while the carboxylic acid allows for solubility in polar organic solvents. |
| pKa | ~4.0 - 4.5 | Similar to other 4-alkylbenzoic acids. The cyclopropyl group is weakly electron-donating, which may slightly increase the pKa compared to benzoic acid. |
Synthesis Protocol: A Plausible Route
A robust and likely successful synthetic route to 4-(1-Methylcyclopropyl)benzoic acid involves the oxidation of a suitable precursor, such as 4-(1-methylcyclopropyl)toluene. This multi-step synthesis is outlined below.
Overall Synthetic Scheme
Caption: A two-step synthetic workflow for 4-(1-Methylcyclopropyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Methyl-1-(p-tolyl)cyclopropane
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-methylstyrene (1.0 eq) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 eq) in hexanes, followed by the dropwise addition of diiodomethane (1.2 eq).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-methyl-1-(p-tolyl)cyclopropane.
Step 2: Synthesis of 4-(1-Methylcyclopropyl)benzoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1-(p-tolyl)cyclopropane (1.0 eq) in a mixture of pyridine and water (1:1 v/v).
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Oxidation: Heat the solution to reflux (approximately 100 °C). Add potassium permanganate (KMnO4, 3.0-4.0 eq) portion-wise over 1-2 hours. The reaction mixture will turn into a brown slurry.
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Reaction Monitoring: Continue refluxing for an additional 4-6 hours until the starting material is consumed (monitored by TLC or GC-MS).
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Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water. Acidify the combined filtrate to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate should form.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-(1-Methylcyclopropyl)benzoic acid.
Predicted Spectroscopic Characteristics
The following are the expected key signals in the NMR and IR spectra of 4-(1-Methylcyclopropyl)benzoic acid, based on its structure.
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¹H NMR:
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A broad singlet in the region of 12.0-13.0 ppm corresponding to the carboxylic acid proton.
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Two doublets in the aromatic region (7.2-8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.
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A singlet for the methyl group protons on the cyclopropane ring around 1.5 ppm.
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Two sets of multiplets or complex signals in the upfield region (0.5-1.5 ppm) for the diastereotopic methylene protons of the cyclopropane ring.
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¹³C NMR:
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A signal for the carboxylic acid carbon around 170-175 ppm.
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Aromatic carbons in the range of 125-145 ppm.
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The quaternary carbon of the cyclopropane ring attached to the aromatic ring.
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The methyl carbon signal.
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The methylene carbons of the cyclopropane ring.
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IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.
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A strong C=O stretch for the carboxylic acid carbonyl at approximately 1680-1710 cm⁻¹.
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C-H stretches for the aromatic and aliphatic protons.
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Characteristic peaks for the cyclopropyl ring.
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Expected Chemical Reactivity
The reactivity of 4-(1-Methylcyclopropyl)benzoic acid is governed by its two primary functional domains: the carboxylic acid group and the 1-methylcyclopropyl-aryl moiety.
Caption: Key reaction pathways for 4-(1-Methylcyclopropyl)benzoic acid.
Reactions of the Carboxylic Acid Group
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Amidation: The carboxylic acid can be readily converted to amides using standard coupling agents such as DCC, EDC, or HATU in the presence of an amine. This is a cornerstone reaction in medicinal chemistry for building larger molecules.
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Esterification: Fischer esterification with an alcohol under acidic conditions will yield the corresponding ester.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(1-methylcyclopropyl)benzyl alcohol.
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Acyl Halide Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, a versatile intermediate for further functionalization.
Reactions of the Aromatic Ring
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Electrophilic Aromatic Substitution (EAS): The 1-methylcyclopropyl group is an activating, ortho-, para-directing group. Since the para position is blocked, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions will occur at the positions ortho to the cyclopropyl group. The carboxylic acid group is a deactivating, meta-directing group. The overall regioselectivity of EAS will be a balance of these two influences, though reactions are likely to be directed ortho to the activating cyclopropyl group under appropriate conditions.
Potential Applications
While specific applications for 4-(1-Methylcyclopropyl)benzoic acid are not widely documented, the broader class of cyclopropyl-containing aromatic compounds has garnered significant interest, particularly in drug discovery.
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Medicinal Chemistry: The cyclopropyl motif is often used to improve the metabolic stability and pharmacokinetic profile of drug candidates. The rigidity of the ring can also help to lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. Benzoic acid derivatives are common starting points for the synthesis of a wide array of pharmaceuticals. Therefore, 4-(1-Methylcyclopropyl)benzoic acid represents a valuable building block for the synthesis of novel therapeutic agents.
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Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The unique steric and electronic properties of the 1-methylcyclopropyl substituent could be exploited to create materials with novel properties.
Conclusion
4-(1-Methylcyclopropyl)benzoic acid is a promising but currently under-characterized chemical entity. This guide has provided a comprehensive predictive overview of its properties, a plausible and detailed synthetic protocol, and an analysis of its expected reactivity based on established chemical principles and data from analogous compounds. As a versatile building block, it holds potential for the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.
References
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4-Cyclopropylbenzoic acid | C10H10O2 - PubChem. National Center for Biotechnology Information. [Link]
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4-tert-Butylbenzoic acid | C11H14O2 - PubChem. National Center for Biotechnology Information. [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
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Oxidation of Alkylbenzenes with Potassium Permanganate. Master Organic Chemistry. [Link]
